D-Threose is a four-carbon monosaccharide, or aldotetrose, and one of the simplest chiral sugars. As a D-stereoisomer, it is a fundamental building block in various biological and synthetic contexts, serving as a precursor in pharmaceutical development and biochemical research.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Oh8BvRVE-IkAoMVRuXa6jY2dFZwLoCFopUQ37ax5dNkgV-CgqASDd0OGpR2oUX-qvcqwDZ4P21Zn_223V8asOMIk2byoEwRk3DA_nZ2SXrnNQsxuuzWcATle-UmMf1pxJw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJ2I8tOKoc88WkZSDU7QIA056UNxq5XZIb15P9l1IvAnD7SvMQkYWz2iTRgJsrlSRyL9vNDH_JoqCdfY542VrNrfxudVTsU3kJPvKzQN0dfnMz8K0XDFgLJUK1JOVCiBFSXLEl)] Its specific stereochemistry, which differs from its epimer D-Erythrose, is a critical attribute defining its reactivity and utility in chiral synthesis and as a metabolic probe.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbZGm6wnl-9Jv1pPU3n86Nk6Gsxwz657flRqfS4StFcDwSYQKY_GP3RRg79eQr6fJM4K2rOGjMP3LRcqZYuVFji4E9BqBw9SU_1XfreV0XjXSM91Tr_DgRDaBHQ2744f4_ixoP)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcBMqnt-jEi7gJ7pCPIpOQLz8HT8o8fiydEd9raMu_AFomZdz7pCPfYJ3LvOM2_j4uZTQPk-wINzGM9RidyOs8QprnusuiY9tXAs79GtL8f_R01wdf7pe1Py3tyH_d-fo9LNKQ31E0XAfJVDsAToc5jw1t2gp3mwprol-ZfRVIBliAq3rSi8lYl88Mzg5k0uPPH5gzYM59Qtngs8VxKWc5CXiGRp5jERE0XQScZ1lFAKrKXq_FKy0biU8n4bjXXrQr4dQCamR83y9vzyx3IOh-3101Anxr0qPpQp_4BuMGrRLm8O4_wg%3D%3D)]
Substituting D-Threose with its C2 epimer, D-Erythrose, or its enantiomer, L-Threose, is unviable for most stereospecific applications. The spatial arrangement of hydroxyl groups in D-Threose is distinct from its isomers, leading to fundamentally different molecular recognition by enzymes and chiral catalysts.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Oh8BvRVE-IkAoMVRuXa6jY2dFZwLoCFopUQ37ax5dNkgV-CgqASDd0OGpR2oUX-qvcqwDZ4P21Zn_223V8asOMIk2byoEwRk3DA_nZ2SXrnNQsxuuzWcATle-UmMf1pxJw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBWb5Dd6Vvmu6MuhSzVmOB8RvZJIFQ57I0ycBZKYoyWrU3rPeASxXFLPB7eBdfVGM7ua_W5mXymVKUwZf7ADdqGaHelg4QlDPqGD9oqAljwunIVEvfScr8TDzA7RexSCnb5RBLsihAsEvyMtiepkt9Tl4lspHJN9SnYJ7WW99ky6nCoUnFBrNvMumXd4MV8ubnnY6JVYb-1zWWfOMm2jdCug5zD6A-x4WQ-yXr6MZwRWYGmqRfQ2hzNePY2yssu6c%3D)] For example, specific enzymes can act more effectively on D-Threose than on D-Erythrose, and L-Threose exhibits different glycation reactivity.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbZGm6wnl-9Jv1pPU3n86Nk6Gsxwz657flRqfS4StFcDwSYQKY_GP3RRg79eQr6fJM4K2rOGjMP3LRcqZYuVFji4E9BqBw9SU_1XfreV0XjXSM91Tr_DgRDaBHQ2744f4_ixoP)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBWb5Dd6Vvmu6MuhSzVmOB8RvZJIFQ57I0ycBZKYoyWrU3rPeASxXFLPB7eBdfVGM7ua_W5mXymVKUwZf7ADdqGaHelg4QlDPqGD9oqAljwunIVEvfScr8TDzA7RexSCnb5RBLsihAsEvyMtiepkt9Tl4lspHJN9SnYJ7WW99ky6nCoUnFBrNvMumXd4MV8ubnnY6JVYb-1zWWfOMm2jdCug5zD6A-x4WQ-yXr6MZwRWYGmqRfQ2hzNePY2yssu6c%3D)] In chiral synthesis, using an epimer like D-Erythrose would result in diastereomeric products with different physical properties and biological activities, negating the primary purpose of using a stereodefined precursor.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJ2I8tOKoc88WkZSDU7QIA056UNxq5XZIb15P9l1IvAnD7SvMQkYWz2iTRgJsrlSRyL9vNDH_JoqCdfY542VrNrfxudVTsU3kJPvKzQN0dfnMz8K0XDFgLJUK1JOVCiBFSXLEl)]
In process chemistry where pH control is critical, D-Threose demonstrates significantly greater stability against isomerization compared to its epimer, D-Erythrose. Under mild basic conditions (pH 8.5, 40°C), the half-life of D-Threose was found to be over 12 hours, whereas D-Erythrose degraded much more rapidly with a half-life of approximately 2 hours.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBWb5Dd6Vvmu6MuhSzVmOB8RvZJIFQ57I0ycBZKYoyWrU3rPeASxXFLPB7eBdfVGM7ua_W5mXymVKUwZf7ADdqGaHelg4QlDPqGD9oqAljwunIVEvfScr8TDzA7RexSCnb5RBLsihAsEvyMtiepkt9Tl4lspHJN9SnYJ7WW99ky6nCoUnFBrNvMumXd4MV8ubnnY6JVYb-1zWWfOMm2jdCug5zD6A-x4WQ-yXr6MZwRWYGmqRfQ2hzNePY2yssu6c%3D)] This suggests D-Erythrose is at least 6 times less stable under these process-relevant conditions.
| Evidence Dimension | Chemical Half-life (Isomerization Stability) |
| Target Compound Data | > 12 hours |
| Comparator Or Baseline | D-Erythrose: ~2 hours |
| Quantified Difference | >6x longer half-life |
| Conditions | Aqueous solution at pH 8.5 and 40°C, monitored by 13C-NMR. |
This superior stability provides a wider processing window, reduces the formation of impurities like D-Erythrulose, and ensures higher fidelity for syntheses requiring basic conditions.
In biological systems, enzymes exhibit strong stereopreference. A study on D-tetrose metabolism using a purified enzyme from beef liver demonstrated that the enzyme acts more effectively upon D-Threose than its epimer D-Erythrose.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBWb5Dd6Vvmu6MuhSzVmOB8RvZJIFQ57I0ycBZKYoyWrU3rPeASxXFLPB7eBdfVGM7ua_W5mXymVKUwZf7ADdqGaHelg4QlDPqGD9oqAljwunIVEvfScr8TDzA7RexSCnb5RBLsihAsEvyMtiepkt9Tl4lspHJN9SnYJ7WW99ky6nCoUnFBrNvMumXd4MV8ubnnY6JVYb-1zWWfOMm2jdCug5zD6A-x4WQ-yXr6MZwRWYGmqRfQ2hzNePY2yssu6c%3D)] This specificity is critical in biochemical assays and metabolic studies where interchanging the two sugars would lead to quantitatively different and potentially misleading results. The same enzyme showed no activity on more common sugars like D-glucose or D-ribose, highlighting the non-substitutability with other aldoses.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBWb5Dd6Vvmu6MuhSzVmOB8RvZJIFQ57I0ycBZKYoyWrU3rPeASxXFLPB7eBdfVGM7ua_W5mXymVKUwZf7ADdqGaHelg4QlDPqGD9oqAljwunIVEvfScr8TDzA7RexSCnb5RBLsihAsEvyMtiepkt9Tl4lspHJN9SnYJ7WW99ky6nCoUnFBrNvMumXd4MV8ubnnY6JVYb-1zWWfOMm2jdCug5zD6A-x4WQ-yXr6MZwRWYGmqRfQ2hzNePY2yssu6c%3D)]
| Evidence Dimension | Enzymatic Conversion Rate |
| Target Compound Data | More effective substrate |
| Comparator Or Baseline | D-Erythrose: Less effective substrate; Other aldoses (D-ribose, D-glucose): No activity |
| Quantified Difference | Qualitatively higher activity (quantitative values not provided in source) |
| Conditions | Purified beef liver enzyme preparation at pH 6.0 and 7.5. |
For researchers studying specific metabolic pathways or designing enzyme-based processes, procuring the correct epimer, D-Threose, is essential for achieving accurate and reproducible outcomes.
The stereochemistry of D-Threose makes it a specific precursor for synthesizing potent enzyme inhibitors that cannot be accessed from its isomers. For example, a cyclic 4-amino-D-threose derivative, synthesized from D-tartrate (a derivative of D-threose), was shown to be a potent inhibitor of α-glucosidase and α-mannosidase.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBWb5Dd6Vvmu6MuhSzVmOB8RvZJIFQ57I0ycBZKYoyWrU3rPeASxXFLPB7eBdfVGM7ua_W5mXymVKUwZf7ADdqGaHelg4QlDPqGD9oqAljwunIVEvfScr8TDzA7RexSCnb5RBLsihAsEvyMtiepkt9Tl4lspHJN9SnYJ7WW99ky6nCoUnFBrNvMumXd4MV8ubnnY6JVYb-1zWWfOMm2jdCug5zD6A-x4WQ-yXr6MZwRWYGmqRfQ2hzNePY2yssu6c%3D)] Its enantiomer, L-amino-threose, derived from the L-series, showed different inhibition profiles. This demonstrates that the specific 'threo' configuration and the 'D' chirality are essential for targeting these specific enzymes effectively.
| Evidence Dimension | Enzyme Inhibition |
| Target Compound Data | 4-amino-D-threose is a potent inhibitor of α-glucosidase and α-mannosidase |
| Comparator Or Baseline | L-amino-threose (enantiomeric precursor) and other 4-amino-4-deoxy-tetroses show different inhibition profiles |
| Quantified Difference | Not specified, but described as a 'potent inhibitor' |
| Conditions | Inhibition assays against various glycosidases. |
This makes D-Threose the required starting material for developing specific classes of glycosidase inhibitors relevant to therapeutic research, where isomeric starting materials would yield inactive or off-target compounds.
In multi-step syntheses that involve base-catalyzed reactions or require processing under mild alkaline conditions, the superior stability of D-Threose over D-Erythrose makes it the material of choice.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBWb5Dd6Vvmu6MuhSzVmOB8RvZJIFQ57I0ycBZKYoyWrU3rPeASxXFLPB7eBdfVGM7ua_W5mXymVKUwZf7ADdqGaHelg4QlDPqGD9oqAljwunIVEvfScr8TDzA7RexSCnb5RBLsihAsEvyMtiepkt9Tl4lspHJN9SnYJ7WW99ky6nCoUnFBrNvMumXd4MV8ubnnY6JVYb-1zWWfOMm2jdCug5zD6A-x4WQ-yXr6MZwRWYGmqRfQ2hzNePY2yssu6c%3D)] Its resistance to epimerization minimizes the generation of hard-to-separate diastereomeric impurities, simplifying purification and improving final product yield and purity.
For biochemical and metabolic research, D-Threose serves as a specific tool to investigate enzymes that differentiate between C2 epimers. Its preferential processing by certain enzymes compared to D-Erythrose allows for the precise study of metabolic fluxes and active site specificities.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Oh8BvRVE-IkAoMVRuXa6jY2dFZwLoCFopUQ37ax5dNkgV-CgqASDd0OGpR2oUX-qvcqwDZ4P21Zn_223V8asOMIk2byoEwRk3DA_nZ2SXrnNQsxuuzWcATle-UmMf1pxJw%3D%3D)]
D-Threose is an essential starting material in chiral pool synthesis for complex molecules, such as unnatural amino acids or nucleoside analogs, that require the specific (2S,3R) 'threo' configuration.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbZGm6wnl-9Jv1pPU3n86Nk6Gsxwz657flRqfS4StFcDwSYQKY_GP3RRg79eQr6fJM4K2rOGjMP3LRcqZYuVFji4E9BqBw9SU_1XfreV0XjXSM91Tr_DgRDaBHQ2744f4_ixoP)] Using diastereomeric starting materials like D-Erythrose is not a viable alternative as it would lead to the incorrect diastereomer of the final product.